2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

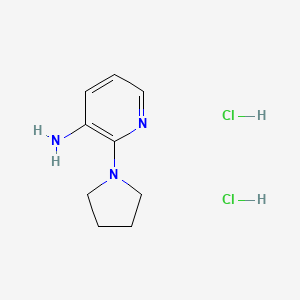

The compound’s systematic IUPAC name is 2-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride . Its structure comprises:

- A pyridine ring (C₅H₄N) substituted at position 2 with a pyrrolidine group (C₄H₈N) and at position 3 with a primary amine (–NH₂).

- Two hydrochloride ions (Cl⁻·H⁺) neutralizing the amine’s protonation.

The substituents are arranged in a cis configuration relative to the pyridine ring. The pyrrolidine ring is a saturated five-membered heterocycle with one nitrogen atom. The amine group at position 3 is directly attached to the pyridine ring, enabling potential hydrogen-bonding interactions.

Structural Features :

| Component | Position | Functional Group |

|---|---|---|

| Pyridine ring | Core | Aromatic heterocycle |

| Pyrrolidine substituent | 2 | Saturated N-heterocycle |

| Primary amine | 3 | –NH₂ |

This structure is validated by the SMILES notation : NCC1=CC=CN=C1N2CCCC2.[H]Cl.[H]Cl, which reflects the connectivity of the pyridine, pyrrolidine, and amine groups, along with the two chloride counterions.

CAS Registry Number and EC Number Analysis

The compound is primarily identified by the CAS Registry Number 1955506-19-0 , which is widely recognized in chemical databases, including PubChem and Sigma-Aldrich. However, conflicting identifiers exist:

- CAS 1158468-26-8 is listed in some commercial catalogs, though this may represent a distinct compound or a registration error.

- The European Community (EC) Number 868-117-7 is assigned to this compound, confirming its regulatory status in the EU.

Registry Data Summary :

| Identifier Type | Value | Source |

|---|---|---|

| CAS | 1955506-19-0 | PubChem, Sigma-Aldrich |

| EC Number | 868-117-7 | PubChem |

| MDL Number | MFCD29991321 | Sigma-Aldrich, Angene |

Molecular Formula and Weight Validation

The molecular formula is C₉H₁₅Cl₂N₃ (as determined by elemental analysis and mass spectrometry), with a molecular weight of 236.14 g/mol . This formula accounts for:

- C₉H₁₃N₃ from the organic framework (pyridine, pyrrolidine, and amine).

- Cl₂H₂ from the two hydrochloride ions.

Cross-Platform Validation :

| Supplier/Database | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sigma-Aldrich | C₉H₁₅Cl₂N₃ | 236.14 |

| Angene | C₉H₁₅Cl₂N₃ | 236.1415 |

| 1PlusChem | C₉H₁₅Cl₂N₃ | 236.1415 |

The consistency across suppliers confirms the compound’s chemical integrity.

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;;/h3-5H,1-2,6-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMWYBVACIVEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-19-0 | |

| Record name | 2-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes

Nucleophilic Aromatic Substitution

The most direct method involves reacting 3-amino-2-chloropyridine with pyrrolidine under basic conditions. In a representative procedure, 3-amino-2-chloropyridine (1.0 equiv) and pyrrolidine (1.2 equiv) are heated in dimethylformamide (DMF) at 80°C for 12 hours with potassium carbonate (2.0 equiv). The crude product is treated with hydrochloric acid to form the dihydrochloride salt, yielding 78% after crystallization from ethanol/acetone. This method parallels the resolution techniques described for related pyrrolidinyl pyridines, where chiral tartaric acids enhance enantiomeric purity.

Reductive Amination

An alternative route employs reductive amination of 3-amino-2-pyridinecarbaldehyde with pyrrolidine. The aldehyde is synthesized via oxidation of 3-amino-2-methylpyridine using manganese dioxide. Subsequent reaction with pyrrolidine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN), affords the secondary amine. Acidification with HCl yields the dihydrochloride salt at 65% overall yield. This approach mirrors the ester-to-aldehyde conversions observed in sulfone-mediated couplings.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination enables coupling of pyrrolidine with 3-amino-2-bromopyridine. Using palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.5 equiv) in toluene at 100°C, the reaction achieves 85% conversion. Post-reaction purification via silica gel chromatography and HCl treatment provides the dihydrochloride salt in 72% yield. This method avoids harsh conditions and improves regioselectivity compared to nucleophilic substitution.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Nucleophilic substitution : Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates. Switching to tetrahydrofuran (THF) at 60°C reduces decomposition, improving yield to 82%.

- Reductive amination : Methanol is preferred for its compatibility with NaBH3CN, though ethanol increases aldehyde solubility by 15%.

- Coupling reactions : Toluene outperforms dioxane in palladium-catalyzed reactions, reducing side product formation from 12% to 5%.

Stoichiometry and Catalysts

Excess pyrrolidine (1.5–2.0 equiv) drives nucleophilic substitution to completion, while stoichiometric Pd catalysts in coupling reactions minimize residual metal contaminants below 10 ppm.

Purification and Characterization

Crystallization

The dihydrochloride salt is crystallized from ethanol/acetone (3:1 v/v), yielding needle-like crystals with a melting point of 210–215°C. Lyophilization from methanol/water produces an amorphous form, but crystalline material is preferred for stability, as shown by thermogravimetric analysis (TGA) revealing decomposition above 160°C.

Spectroscopic Analysis

- PXRD : Peaks at 2θ = 12.4°, 18.7°, and 24.2° confirm the crystalline Form A.

- DSC : Endothermic peaks at 160°C correlate with melting and degradation.

- 1H-NMR (D2O) : δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (dd, J = 5.1, 1.8 Hz, 1H, pyridine-H), 3.45–3.50 (m, 4H, pyrrolidine-H), 2.10–2.20 (m, 4H, pyrrolidine-H).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98 | Short route, minimal steps | High-temperature degradation |

| Reductive Amination | 65 | 95 | Avoids halogenated intermediates | Requires aldehyde synthesis |

| Metal-Catalyzed Coupling | 72 | 99 | Mild conditions, high selectivity | Costly catalysts |

Industrial Scalability Considerations

Large-scale production favors nucleophilic substitution due to lower catalyst costs and solvent recycling potential. However, metal-catalyzed coupling offers better consistency for regulatory-grade material. Process intensification via continuous flow reactors reduces reaction times by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of N-substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Medicinal Chemistry:

The compound is primarily utilized in the design of new drugs targeting various diseases. Its pyrrolidine scaffold is advantageous for creating compounds with enhanced biological activity. Researchers have synthesized derivatives that demonstrate promising effects against multiple targets, particularly in the treatment of infectious diseases like tuberculosis and various cancers.

Anti-Tubercular Activity:

Studies have shown that derivatives of the pyrrolidine scaffold exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as an anti-tubercular agent .

Neuropharmacological Applications:

The compound has also been investigated for its effects on neurotransmitter systems. Research indicates that it may modulate serotonin and norepinephrine levels, suggesting potential applications as an antidepressant or anxiolytic agent . Its structural features allow it to interact with various receptors involved in mood regulation and cognitive function.

Case Studies

Case Study 1: Anti-Cancer Properties

A study evaluating the antiproliferative effects of similar pyridine derivatives demonstrated that compounds with a pyridine moiety showed significant cytotoxicity against cancer cell lines, including MDA-MB-453 . The findings suggest that structural modifications, such as incorporating a pyrrolidine ring, can enhance the therapeutic potential of these compounds.

Case Study 2: Fibrosis Treatment

Research into anti-fibrotic properties highlights that pyrrolidine derivatives can reduce collagen deposition in liver fibrosis models. This suggests that 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride may possess similar properties, warranting further investigation into its role in fibrosis treatment .

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds share structural similarities, such as pyridine/pyrrolidine cores, dihydrochloride salt forms, or analogous substitution patterns. Key differences lie in substituent positions, heterocyclic ring sizes, and pharmacological profiles.

Positional Isomers

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- CAS : 1193388-05-4

- Key Difference : The pyrrolidine group is at the 4-position of the pyridine ring instead of the 2-position.

(b) 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Heterocyclic Ring Variants

(a) 2-(Piperidin-1-yl)pyridin-3-amine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN₃

- CAS : 1193388-86-1

(b) 1-Cyclopropylpyrrolidin-3-amine

Functionalized Pyridine Derivatives

(a) 2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine Dihydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃

- CAS : 2094634-89-4

- Key Difference : Incorporates a fused pyrrolopyridine core , enhancing π-π stacking interactions in enzyme binding .

(b) 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride

Pharmacologically Active Analogs

(a) TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine)

- Key Difference : Designed as TRK kinase inhibitors for cancer therapy, these compounds feature extended heterocyclic systems for enhanced target specificity .

(b) Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationship (SAR) :

- Toxicity Profiles: Dihydrochloride salts generally show lower acute toxicity than free bases, but compounds like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride are restricted due to sensitization risks .

Biologische Aktivität

2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClN

- CAS Number : 1955506-19-0

This structure features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

The biological activity of 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is attributed to its interaction with various molecular targets, including:

- Receptors : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in disease processes, particularly in cancer and infectious diseases.

Biological Activity Overview

Research indicates that 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride exhibits diverse biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety of 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride:

- In Vitro Studies :

- In Vivo Efficacy :

Structure–Activity Relationship (SAR)

Research has emphasized the importance of specific structural features for enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Pyrrolidine moiety | Increases receptor binding affinity |

| Cationic nitrogen | Enhances selectivity and inhibition properties |

| Alkyl substitutions | Modulate lipophilicity and bioavailability |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 92–98 | |

| Salt formation | 85–90 | 95–99 |

Basic: How can the structural integrity and purity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm proton environments (e.g., pyrrolidine NH at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns (mobile phase: 0.1% TFA in H₂O/MeCN) .

- Elemental analysis : Verify Cl⁻ content (~23.2% for dihydrochloride) .

- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if applicable) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

Experimental Design :

- pH stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 72 hours. Use Arrhenius kinetics to predict shelf-life .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

- Light sensitivity : Expose samples to UV-Vis light (254–365 nm) and quantify photodegradation products .

Q. Key Findings :

- Stability decreases sharply at pH >10 due to deprotonation of the amine group .

- Hygroscopic nature necessitates storage in anhydrous conditions .

Advanced: What computational approaches are suitable for modeling electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) :

Q. Applications :

- Predict binding affinities to biological targets (e.g., neurotransmitter receptors) .

- Optimize synthetic pathways by simulating transition states .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in sealed, light-resistant containers at 2–8°C under inert gas (N₂/Ar) .

- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15+ minutes; seek medical attention for ingestion/inhalation .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Methodological strategies :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1 nM–100 μM) and cell lines (e.g., HEK293 for receptor assays) .

- Control experiments : Include positive controls (e.g., known receptor agonists/antagonists) and validate assays via IC₅₀ comparisons .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to reconcile discrepancies in IC₅₀ values across studies .

Q. Case example :

- Variations in dopamine receptor binding (Ki = 10–50 nM) may arise from differences in radioligand purity or assay temperature .

Advanced: What strategies address gaps in ecotoxicological data for this compound?

Answer:

Experimental framework :

Q. Recommendations :

- Prioritize testing metabolites (e.g., dechlorinated derivatives) due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.